molecular formula C12H13ClO2 B1662066 1-(4-Chlorophenyl)cyclopentanecarboxylic acid CAS No. 80789-69-1

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Cat. No.: B1662066
CAS No.: 80789-69-1
M. Wt: 224.68 g/mol
InChI Key: QJNFJEMGWIQMJT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a chemical compound that has been found to react with diorganotin (IV) oxide or dichloride to yield organotin (IV) complexes. These complexes have shown antitumor activities against various human cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula ClC6H4C5H8CO2H . It has a molecular weight of 224.68 . The InChI string is 1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) .


Chemical Reactions Analysis

This compound reacts with diorganotin (IV) oxide or dichloride to yield organotin (IV) complexes . These complexes have shown antitumor activities against various human cancer cell lines .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 162-164 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(4-Chlorophenyl)cyclopentanecarboxylic acid has been utilized in various synthetic chemical reactions. For instance, it's involved in the formation of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) in acetic acid, leading to the production of 4-acetyl-3-methyl-1,2-dioxan-3-ol and other compounds (Nishino et al., 1991). Additionally, it's part of manganese(II and III)-mediated synthesis of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, yielding various cyclic peroxides (Qian et al., 1992).

Supramolecular Chemistry

This compound plays a role in supramolecular chemistry. Research has shown its involvement in the formation of supramolecular self-assembly organized by parallel and antiparallel hydrogen bonds in the racemic crystal structures of cyclopentane derivatives (Kălmăn et al., 2001). This aspect of its application contributes to the understanding of molecular interactions and crystallography.

Organic Synthesis

The compound is also used in the synthesis of various organic molecules. For example, it has been used in the synthesis of N-(4-chlorophenyl)-1-admantanecarboxamide, an important bifunctional pharmaceutical intermediate (You, 2007). Such syntheses are fundamental in the development of new pharmaceuticals and chemical intermediates.

Research in Material Science

In material science, this compound is used in the study of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes are significant for their potential applications in optoelectronic devices and luminescence-based sensors (Lai et al., 1999).

Medicinal Chemistry Applications

In the field of medicinal chemistry, the compound has been used for synthesizing organotin(IV) complexes containing 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands. These complexes have been evaluated for their antititumor activities, showing potential in cancer treatment research (Shang et al., 2011).

Safety and Hazards

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)cyclopentanecarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of organotin (IV) complexes. These complexes have demonstrated antitumor activities against various human cancer cell lines . The compound interacts with diorganotin (IV) oxide or dichloride to yield these organotin (IV) complexes, which are crucial in inhibiting the growth of cancer cells . The nature of these interactions involves the coordination of the carboxylic acid group with the tin atom, forming a stable complex that can interfere with cellular processes in cancer cells.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, the compound’s interaction with organotin (IV) complexes leads to the inhibition of cell proliferation and induction of apoptosis . This effect is mediated through the disruption of cell signaling pathways that are essential for cancer cell survival and growth. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . The compound also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly organotin (IV) complexes. The carboxylic acid group of the compound coordinates with the tin atom, forming a stable complex that can inhibit the activity of enzymes involved in cell proliferation and survival . This inhibition leads to the disruption of cellular processes, ultimately resulting in the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by affecting the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its antitumor activity, with sustained inhibition of cancer cell proliferation and induction of apoptosis . The long-term effects on cellular function may vary depending on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cancer cell proliferation . At higher doses, the compound can induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antitumor activity without causing significant toxicity. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic transformations can affect the compound’s efficacy and toxicity, influencing its overall pharmacokinetic profile. Additionally, this compound can alter metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation . Once inside the cells, the compound can bind to proteins that influence its localization and distribution within different cellular compartments . These interactions are crucial for the compound’s biological activity, as they determine its availability and concentration at the target sites.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For example, the compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, post-translational modifications such as phosphorylation can affect the compound’s activity and function by altering its localization and interactions with other biomolecules.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNFJEMGWIQMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230636
Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80789-69-1
Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80789-69-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Record name 80789-69-1
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Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Record name 1-(4-chlorophenyl)cyclopentanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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